ASP5878 - 1814961-17-5

ASP5878

Catalog Number: EVT-8217990
CAS Number: 1814961-17-5
Molecular Formula: C18H19F2N5O4
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FGFR Inhibitor ASP5878 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR), with potential antineoplastic activity. Upon oral administration, FGFR inhibitor ASP5878 binds to and inhibits FGFR, which results in the inhibition of FGFR-mediated signal transduction pathways. This inhibits proliferation in FGFR-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation and survival.
Source and Classification

ASP5878 is classified as a small molecule inhibitor targeting the fibroblast growth factor receptor family. It is synthesized from pyrazole and pyrimidine derivatives, showcasing a specific structure-activity relationship that contributes to its inhibitory effects on fibroblast growth factor receptors. The compound is synthesized in-house by Astellas Pharma Inc., with extensive preclinical evaluations demonstrating its potential as an effective therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of ASP5878 involves several key steps that focus on constructing the pyrazolo[3,4-d]pyrimidine scaffold. The process typically includes:

  1. Formation of the Pyrazole Ring: Starting materials undergo cyclization reactions to form the pyrazole core.
  2. Pyrimidine Attachment: The pyrazole is then linked to a pyrimidine derivative through various coupling reactions.
  3. Final Modifications: Further modifications are made to optimize the pharmacokinetic properties and enhance selectivity towards fibroblast growth factor receptors.

The synthetic route has been optimized to improve yield and purity, ensuring that ASP5878 meets the required standards for biological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular formula of ASP5878 is C17H19F2N5O3, with a molecular weight of approximately 373.36 g/mol. Its structural representation highlights:

  • Pyrazole Core: Essential for its kinase inhibition activity.
  • Pyrimidine Linkage: Contributes to binding affinity and selectivity.
  • Functional Groups: Including fluorine atoms that enhance metabolic stability.

The compound's three-dimensional conformation plays a critical role in its interaction with fibroblast growth factor receptors, which is crucial for its therapeutic action .

Chemical Reactions Analysis

Reactions and Technical Details

ASP5878 primarily functions through competitive inhibition of fibroblast growth factor receptors. Key reactions include:

  • Inhibition of Kinase Activity: ASP5878 binds to the ATP-binding site of fibroblast growth factor receptors, preventing phosphorylation of downstream signaling molecules.
  • Induction of Apoptosis: The inhibition of receptor activity leads to reduced cell proliferation and increased apoptosis in cancer cells expressing fibroblast growth factor ligands.

In vitro studies demonstrate that ASP5878 effectively inhibits the phosphorylation of specific targets within signaling pathways associated with tumor growth, such as extracellular signal-regulated kinase pathways .

Mechanism of Action

Process and Data

ASP5878 exerts its therapeutic effects through a well-defined mechanism:

  1. Binding to Fibroblast Growth Factor Receptors: The compound selectively binds to FGFRs, leading to inhibition of their tyrosine kinase activity.
  2. Downstream Signaling Inhibition: This binding prevents activation of downstream signaling cascades involved in cell proliferation and survival.
  3. Cellular Effects: The result is decreased tumor cell viability and induction of apoptosis in cancer cells reliant on fibroblast growth factor signaling.

Preclinical studies indicate that ASP5878 can induce significant tumor regression in models expressing fibroblast growth factor ligands .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ASP5878 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and suspended in methyl cellulose for biological assays.
  • Stability: Enhanced metabolic stability due to structural modifications that reduce susceptibility to enzymatic degradation.
  • Selectivity Profile: Demonstrates high selectivity against fibroblast growth factor receptors compared to other kinases, minimizing off-target effects.

These properties are critical for its development as a therapeutic agent, influencing both efficacy and safety profiles .

Applications

Scientific Uses

ASP5878 has promising applications in oncology, particularly for:

  • Hepatocellular Carcinoma: Targeting tumors expressing fibroblast growth factor 19.
  • Urothelial Carcinoma: Effective against tumors with mutations in FGFR3.
  • Potential Future Applications: Ongoing research aims to explore its efficacy in other malignancies associated with aberrant fibroblast growth factor signaling.

The compound's ability to induce apoptosis in cancer cells makes it a valuable candidate for further clinical development and potential inclusion in treatment regimens for specific cancer types .

Molecular Pharmacology of ASP5878 as a Selective Fibroblast Growth Factor Receptor Inhibitor

Structural Determinants of Fibroblast Growth Factor Receptor Isoform Selectivity

ASP5878 (2-[4-({5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl}amino)-1H-pyrazol-1-yl]ethan-1-ol) is a pyrimidine-based small molecule engineered for high selectivity toward Fibroblast Growth Factor Receptor 1, 2, 3, and 4. Its molecular architecture features three critical domains: (1) a pyrimidine scaffold serving as the hinge-binding motif; (2) a 2,6-difluoro-3,5-dimethoxyphenyl moiety enhancing hydrophobic interactions within the adenosine triphosphate-binding pocket; and (3) an ethanol-substituted pyrazole group optimizing solubility and selectivity [5]. Crystallographic analyses reveal that the difluoro-dimethoxyphenyl group penetrates deeply into a hydrophobic cleft adjacent to the gatekeeper residue in Fibroblast Growth Factor Receptor 3, forming van der Waals contacts with Val555 (Fibroblast Growth Factor Receptor 3 numbering) that confer preference for Fibroblast Growth Factor Receptor over kinases like Vascular Endothelial Growth Factor Receptor 2 [5] [9].

Substitution at the pyrazole ring significantly influences isoform specificity. Replacing the initial phenyl group with pyrazole (as in ASP5878) reduced human Ether-à-go-go-Related Gene channel inhibition by 10-fold (from half-maximal inhibitory concentration = 10 µM to >100 µM) while preserving Fibroblast Growth Factor Receptor 3 affinity. This modification disrupts π-stacking interactions with human Ether-à-go-go-Related Gene, demonstrating how subtle structural alterations minimize off-target effects [5]. The ethylene linker between pyrazole and ethanol further enhances metabolic stability by preventing oxidative cleavage observed in predecessor compounds [5].

Table 1: Structural Modifications and Their Pharmacological Impact in ASP5878 Development

Structural RegionLead Compound FeatureASP5878 ModificationFunctional Outcome
Pyrimidine coreUnsubstituted5-aryloxy linkerEnhanced hinge region binding
Aryl moietyPhenyl2,6-Difluoro-3,5-dimethoxyphenylHydrophobic pocket occupancy
Heterocyclic appendagePhenyl1-HydroxyethylpyrazoleReduced hERG affinity, improved solubility
Linker groupEthyleneEtherMetabolic stabilization

Kinase Inhibition Profiling: Comparative Half-Maximal Inhibitory Concentration Analysis Across Fibroblast Growth Factor Receptor Family

ASP5878 exhibits potent pan-Fibroblast Growth Factor Receptor inhibition with half-maximal inhibitory concentration values of ≤5 nM against Fibroblast Growth Factor Receptor 1, 2, 3, and 4 in enzymatic assays [1] [5]. Its activity persists against clinically relevant Fibroblast Growth Factor Receptor 3 mutants, including the S249C extracellular domain mutant (half-maximal inhibitory concentration = 2.1 nM) and K652E kinase domain mutant (half-maximal inhibitory concentration = 3.8 nM) commonly observed in urothelial carcinoma [1] [6]. Cellular assays using Ba/F3 cells transformed with Fibroblast Growth Factor Receptor 3 fusions (e.g., Fibroblast Growth Factor Receptor 3–Transforming Acidic Coiled-Coil Containing Protein 3) confirm sub-nanomolar antiproliferative effects [1].

Selectivity profiling across 97 kinases revealed >100-fold selectivity for Fibroblast Growth Factor Receptor over structurally related kinases. Notably, half-maximal inhibitory concentration for Vascular Endothelial Growth Factor Receptor 2 exceeded 1 µM, mitigating risks of hypertension commonly associated with multi-kinase inhibitors [5]. ASP5878 effectively inhibited Fibroblast Growth Factor Receptor 3 phosphorylation in gemcitabine-resistant RT-112 bladder cancer cells (half-maximal inhibitory concentration = 6 nM), concomitant with downregulation of downstream oncoproteins like cellular Myelocytomatosis oncogene, demonstrating target engagement in chemotherapy-resistant contexts [1].

Table 2: Inhibition Profile of ASP5878 Across Fibroblast Growth Factor Receptor Isoforms and Select Off-Target Kinases

Kinase TargetEnzymatic half-maximal inhibitory concentration (nM)Cellular half-maximal inhibitory concentration (nM)Clinical Relevance
Fibroblast Growth Factor Receptor 11.15.2Amplified in lung squamous carcinoma
Fibroblast Growth Factor Receptor 20.83.7Mutated in endometrial cancer
Fibroblast Growth Factor Receptor 3 (wild-type)0.52.1Fusions/mutations in urothelial carcinoma
Fibroblast Growth Factor Receptor 3 (S249C)2.16.0Ligand-binding domain mutant
Fibroblast Growth Factor Receptor 44.38.9Overexpressed in hepatocellular carcinoma
Vascular Endothelial Growth Factor Receptor 2>1,000>10,000Anti-angiogenic off-target
Platelet-Derived Growth Factor Receptor β4201,200Stromal signaling kinase

Allosteric Modulation vs. Adenosine Triphosphate-Competitive Binding Mechanisms

ASP5878 functions as a canonical type I adenosine triphosphate-competitive inhibitor, binding the active conformation of Fibroblast Growth Factor Receptor kinases as confirmed by X-ray crystallography [5]. Its pyrimidine nitrogen atoms form critical hydrogen bonds with the hinge region backbone (Ala553 in Fibroblast Growth Factor Receptor 3), while the difluorodimethoxyphenyl group occupies the hydrophobic adenine pocket [5] [9]. This binding mode contrasts with allosteric inhibitors that target regulatory sites outside the adenosine triphosphate cleft (e.g., the "molecular brake" region between αC-helix and activation loop) [4].

Nuclear magnetic resonance studies of kinase dynamics reveal that adenosine triphosphate-competitive inhibitors like ASP5878 modulate substrate-binding cooperativity by altering conformational entropy [2]. Upon ASP5878 binding, the glycine-rich loop and activation loop shift toward closed conformations, reducing conformational flexibility and locking the kinase in an inactive state despite preserved adenosine triphosphate-binding capability [2] [9]. This entropy-driven suppression of conformational dynamics inhibits phosphorylation of downstream substrates like Fibroblast Growth Factor Receptor Substrate 2 and Phospholipase C Gamma, even without fully disabling adenosine triphosphate hydrolysis [2].

Unlike allosteric modulators (e.g., those stabilizing αC-helix displacement), ASP5878 does not require specific regulatory spine conformations for activity [4]. This enables inhibition across Fibroblast Growth Factor Receptor isoforms with varying autoinhibitory mechanisms. However, its adenosine triphosphate-competitive nature renders it susceptible to gatekeeper mutations (e.g., Fibroblast Growth Factor Receptor 3 V555M), which sterically hinder drug access while preserving adenosine triphosphate binding [6] [9]. This mechanistic insight explains resistance patterns observed in functional screens of Fibroblast Growth Factor Receptor 3 variants [6].

Properties

CAS Number

1814961-17-5

Product Name

ASP5878

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.